![molecular formula C15H11N5OS B2668731 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-ylhydrosulfide CAS No. 477709-37-8](/img/structure/B2668731.png)

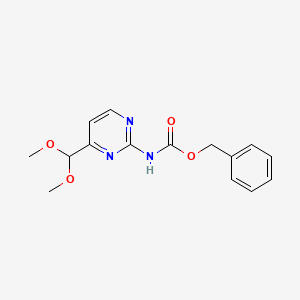

5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-ylhydrosulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

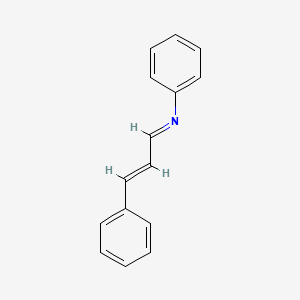

The compound is a complex organic molecule that contains several different functional groups, including a phenyl group, a pyrrole ring, a pyrazole ring, an oxadiazole ring, and a hydrosulfide group . Each of these groups contributes to the overall properties of the compound.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the compound may have a fairly rigid structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the pyrrole and pyrazole rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of multiple aromatic rings might contribute to its stability .Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

- Novel pyrrole derivatives, including 1,3,4-oxadiazolyl substituted benzothioate derivatives, have been synthesized and evaluated for their in vitro antitubercular activity. These compounds showed moderate to good activity against Mycobacterium tuberculosis, indicating potential leads for novel InhA inhibitors development (Joshi et al., 2015).

- Oxadiazole and pyrazine derivatives were synthesized and characterized, demonstrating potent antitubercular activity against MTb H37Rv, more effective than standard drugs like streptomycin and pyrazinamide. These findings underline the potential of oxadiazole derivatives in developing new anti-TB medications (El-Azab et al., 2018).

Antimicrobial and Cytotoxic Activities

- A series of pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moiety were synthesized, showing significant antimicrobial activities exceeding those of the reference drug, highlighting the therapeutic potential of sulfone-containing heterocyclic compounds (Alsaedi et al., 2019).

- Sulfone linked bis heterocycles were prepared and evaluated for antimicrobial activity and cytotoxicity, with specific compounds showing significant activity against bacterial and fungal strains, as well as cytotoxic activity on lung carcinoma cells, emphasizing the importance of sulfone linkage in enhancing biological activity (Muralikrishna et al., 2012).

Corrosion Inhibition

- Pyrazoline derivatives have been explored as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating high inhibition efficiencies. These studies contribute to the understanding of the mechanisms behind corrosion inhibition and the development of more efficient inhibitors for industrial applications (Lgaz et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5OS/c22-15-18-17-13(21-15)12-10-16-20(11-6-2-1-3-7-11)14(12)19-8-4-5-9-19/h1-10H,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGGAJFGXLXNBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C3=NNC(=S)O3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2668650.png)

![3-(4-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2668655.png)

![N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2668656.png)

![N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B2668657.png)

![2-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2668662.png)

![{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine](/img/structure/B2668664.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide](/img/structure/B2668668.png)